molecular formula C21H24N2O3S B12524069 1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- CAS No. 651334-66-6

1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

Cat. No.: B12524069
CAS No.: 651334-66-6
M. Wt: 384.5 g/mol
InChI Key: JOEWOOADODYVEM-UHFFFAOYSA-N
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Description

1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a complex organic compound with a unique structure that combines an indole core with methoxy, phenylsulfonyl, and piperidinylmethyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the methoxy group at the 6-position, the phenylsulfonyl group at the 3-position, and the piperidinylmethyl group at the 1-position. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can be compared with other similar compounds, such as:

    1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-morpholinylmethyl)-: This compound has a morpholinylmethyl group instead of a piperidinylmethyl group, which may result in different biological activities and properties.

    1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-pyrrolidinylmethyl)-: The presence of a pyrrolidinylmethyl group can also lead to variations in its chemical and biological behavior.

    1H-Indole, 6-methoxy-3-(phenylsulfonyl)-1-(4-azepanyl)-: This compound features an azepanyl group, which may confer unique properties compared to the piperidinylmethyl derivative.

Properties

CAS No.

651334-66-6

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-1-(piperidin-4-ylmethyl)indole

InChI

InChI=1S/C21H24N2O3S/c1-26-17-7-8-19-20(13-17)23(14-16-9-11-22-12-10-16)15-21(19)27(24,25)18-5-3-2-4-6-18/h2-8,13,15-16,22H,9-12,14H2,1H3

InChI Key

JOEWOOADODYVEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2CC3CCNCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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